Cmp dialdehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cmp dialdehyde can be synthesized through condensation polymerization of dialdehyde derivatives with pyrrole. This reaction typically involves acid-catalyzed conditions to facilitate the formation of the polymer network . Another method involves the use of microwave irradiation, which offers a rapid and efficient approach to prepare dialdehyde compounds .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and performance .
Chemical Reactions Analysis
Types of Reactions
Cmp dialdehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: Reduction of the aldehyde groups can yield primary alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde groups to form Schiff bases and thioacetals.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Schiff bases, thioacetals
Scientific Research Applications
Cmp dialdehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Cmp dialdehyde exerts its effects involves the interaction of its aldehyde groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity underlies its utility in catalysis, biosensing, and material science .
Comparison with Similar Compounds
Cmp dialdehyde can be compared with other similar compounds such as:
Dialdehyde cellulose: Known for its versatility and broad spectrum of chemical reactions.
Salen-based conjugated microporous polymers: These compounds share similar structural features and applications in catalysis and material science.
Malondialdehyde: A simpler dialdehyde with significant roles in oxidative stress and lipid peroxidation studies.
This compound stands out due to its highly ordered structure, excellent thermal stability, and wide range of applications, making it a unique and valuable compound in scientific research and industrial applications .
Properties
CAS No. |
63589-74-2 |
---|---|
Molecular Formula |
C9H12N3O8P |
Molecular Weight |
321.18 g/mol |
IUPAC Name |
[(2R)-2-[(1R)-1-(4-amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C9H12N3O8P/c10-7-1-2-12(9(15)11-7)8(4-14)20-6(3-13)5-19-21(16,17)18/h1-4,6,8H,5H2,(H2,10,11,15)(H2,16,17,18)/t6-,8+/m0/s1 |
InChI Key |
DBFRKFIQIGPEIP-POYBYMJQSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H](C=O)O[C@H](COP(=O)(O)O)C=O |
SMILES |
C1=CN(C(=O)N=C1N)C(C=O)OC(COP(=O)(O)O)C=O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C(C=O)OC(COP(=O)(O)O)C=O |
63589-74-2 | |
Synonyms |
CMP dialdehyde cytidine monophosphate dialdehyde |
Origin of Product |
United States |
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